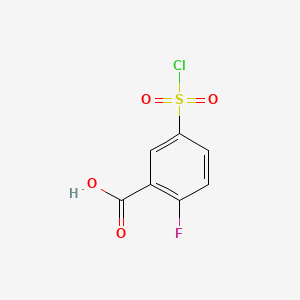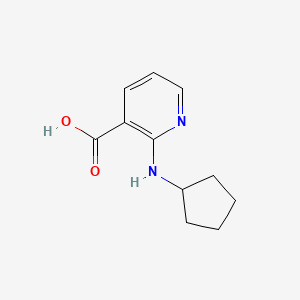
2-(Cyclopentylamino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct information available on the synthesis of 2-(Cyclopentylamino)nicotinic acid, a related compound, 2-(arylamino)nicotinic acids, has been synthesized through hydrothermal reactions at 150–180 °C. This process involves the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base .Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylamino)nicotinic acid can be represented by the SMILES stringN#CC1=CC=CN=C1NC2CCCC2 . The InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) . The molecular weight of the compound is 187.24 g/mol . Physical And Chemical Properties Analysis
2-(Cyclopentylamino)nicotinic acid is a solid substance . The molecular weight of the compound is 187.24 g/mol . The compound’s SMILES string isN#CC1=CC=CN=C1NC2CCCC2 and its InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) .
科学的研究の応用
Receptor Mediation and Anti-lipolytic Effects
Nicotinic acid's primary action is mediated through the G-protein-coupled receptors (GPRs) such as PUMA-G in mice and HM74 in humans, expressed in adipose tissue. These receptors play a crucial role in the anti-lipolytic effect of nicotinic acid by inhibiting lipolysis in adipose tissue, leading to decreased free fatty acid (FFA) and triglyceride levels in plasma. This mechanism is significant for the lipid-lowering property of nicotinic acid, highlighting its therapeutic potential in dyslipidemia management (Tunaru et al., 2003).
Molecular Identification of Nicotinic Acid Receptors
Further research has led to the molecular identification of high and low-affinity receptors for nicotinic acid, HM74A and HM74, respectively. These findings are pivotal for developing new drug molecules aimed at treating dyslipidemia by potentially targeting these receptors more effectively and with fewer side effects (Wise et al., 2003).
Anti-atherosclerotic Effects Independent of Lipid Levels
Nicotinic acid has been shown to inhibit the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. This effect was observed under conditions that did not affect total cholesterol and HDL cholesterol levels, suggesting that nicotinic acid can reduce atherosclerosis progression through mechanisms beyond its lipid-modifying effects. These anti-inflammatory effects, mediated through immune cell activation, offer a novel pathway for atherosclerosis treatment (Lukasova et al., 2011).
Vasorelaxation and Antioxidation Properties
Studies have also explored the vasorelaxation and antioxidative properties of nicotinic acid derivatives. For example, thionicotinic acid derivatives have shown potential in inducing vasorelaxation and demonstrating antioxidative activity. These properties are mediated partially by endothelium-induced nitric oxide and prostacyclin, suggesting a role for nicotinic acid and its derivatives in vascular health beyond their lipid-lowering capabilities (Prachayasittikul et al., 2010).
特性
IUPAC Name |
2-(cyclopentylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHCDCKTRSFKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246346 |
Source


|
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)nicotinic acid | |
CAS RN |
460363-30-8 |
Source


|
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460363-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

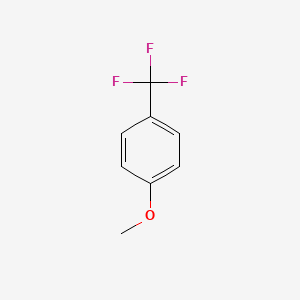
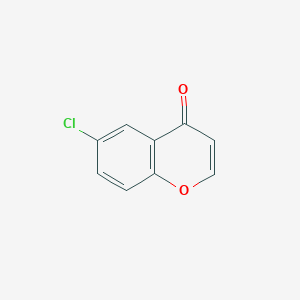
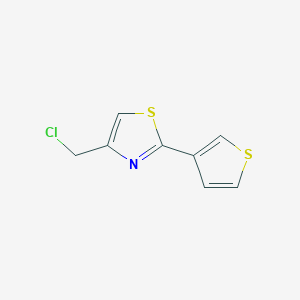
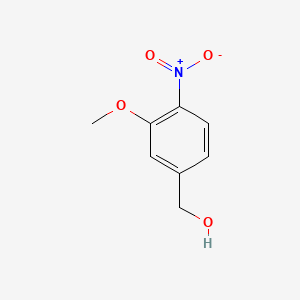
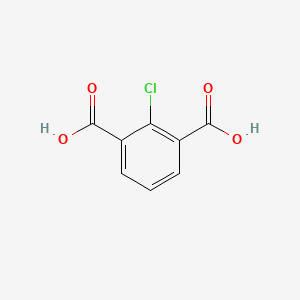
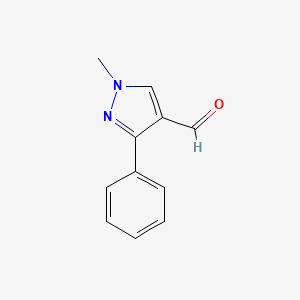
![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)
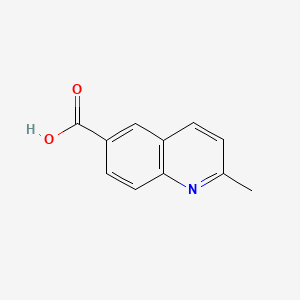
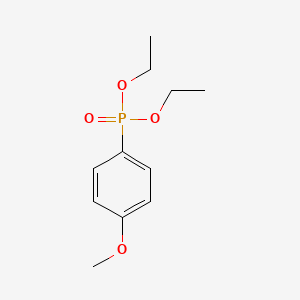
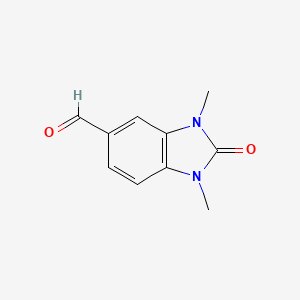
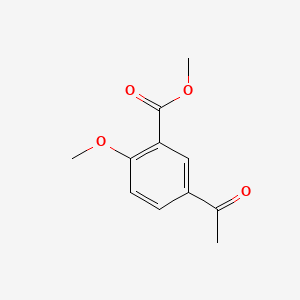
![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)

